C15H20O2

Leukemia Oncology WT1 Protein Inhibition

Costunolide (C15H20O2, CAS 553-21-9) is a naturally occurring germacranolide sesquiterpene lactone. It is characterized by a 10-membered ring system fused to an α-methylene-γ-butyrolactone moiety, which is essential for its biological activity.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B253877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H20O2
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O
InChIInChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17)
InChIKeyPOSQUAUQQCPXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H20O2 Costunolide: A Germacranolide Sesquiterpene Lactone for Pharmaceutical Research and Procurement


Costunolide (C15H20O2, CAS 553-21-9) is a naturally occurring germacranolide sesquiterpene lactone [1]. It is characterized by a 10-membered ring system fused to an α-methylene-γ-butyrolactone moiety, which is essential for its biological activity [2]. Costunolide is widely recognized as a bioactive phytochemical with documented anti-inflammatory, anti-cancer, and anti-parasitic properties [1]. It serves as a key reference standard in natural product research and is a major active constituent in traditional medicinal plants such as *Saussurea costus* and *Magnolia* species [1][3]. For procurement purposes, costunolide is available as a high-purity reference standard (e.g., European Pharmacopoeia Reference Standard) and as a research-grade compound from multiple commercial suppliers .

Why C15H20O2 Costunolide Cannot Be Simply Substituted by Other Sesquiterpene Lactones


Despite sharing the C15H20O2 molecular formula with several other sesquiterpene lactones (e.g., isoalantolactone, alantolactone, glechomanolide, atractylenolide II), costunolide exhibits distinct pharmacological and pharmacokinetic profiles that preclude generic substitution. Structural variations, particularly the specific stereochemistry of the germacranolide core and the presence of the α-methylene-γ-butyrolactone moiety, directly dictate its unique interaction with biological targets and its metabolic fate [1]. Head-to-head studies reveal that costunolide diverges significantly from its close analog dehydrocostus lactone in its effects on cell cycle regulation and apoptosis induction [2]. Furthermore, pharmacokinetic comparisons with structurally similar isomers, such as isoalantolactone, demonstrate substantial differences in absorption, distribution, and elimination rates, which critically impact *in vivo* efficacy and dosing regimens [3]. Therefore, assuming functional equivalence based solely on molecular formula or compound class is scientifically invalid and can lead to experimental failure or flawed procurement decisions. The quantitative evidence below substantiates why costunolide must be selected based on its specific, validated performance metrics.

Quantitative Differentiation of C15H20O2 Costunolide Against Key Comparators: An Evidence-Based Procurement Guide


Superior Anti-Proliferative Activity Against Leukemic Cells Compared to Parthenolide

In a direct comparative study, costunolide exhibited a more potent cytotoxic effect against K562 chronic myeloid leukemia cells compared to parthenolide, another germacranolide sesquiterpene lactone [1]. While both compounds decreased Wilms' tumor 1 (WT1) protein levels, costunolide demonstrated a stronger time- and dose-dependent reduction, indicating a more robust anti-leukemic mechanism [1].

Leukemia Oncology WT1 Protein Inhibition

Unique Cell Cycle Profile in Soft Tissue Sarcoma: Divergence from Dehydrocostus Lactone

A direct comparison of costunolide and dehydrocostus lactone (a close structural analog, C15H18O2) in human soft tissue sarcoma (STS) cell lines revealed a fundamental difference in their mechanisms of action [1]. Costunolide treatment resulted in no changes to the cell cycle distribution, while dehydrocostus lactone caused a significant reduction in G1 phase cells and an increase in S and G2/M phase cells [1].

Sarcoma Cell Cycle Apoptosis

Distinct Apoptotic Mechanism: Low Caspase 3/7 Activation vs. Dehydrocostus Lactone

In the same soft tissue sarcoma model, costunolide induced little to no caspase 3/7 activity and low levels of cleaved caspase-3, key markers of classical apoptosis [1]. In stark contrast, its analog dehydrocostus lactone strongly enhanced caspase 3/7 activity, cleaved caspase-3, and cleaved PARP, unequivocally demonstrating apoptosis induction [1].

Apoptosis Caspase Sarcoma

Disparate Effects on Multidrug Resistance (MDR) Transporter Expression

The study further compared the compounds' influence on the expression of key ATP-binding cassette (ABC) transporters involved in multidrug resistance [1]. Dehydrocostus lactone significantly downregulated the expression of ABCB1 (MDR1) and ABCG2 (BCRP1) in liposarcoma and synovial sarcoma cells [1]. Costunolide did not exhibit this effect [1].

Multidrug Resistance ABC Transporter Sarcoma

Inferred Superior Pharmacokinetic Stability Over Isoalantolactone

While a direct pharmacokinetic (PK) study for costunolide vs. isoalantolactone is not available, a highly relevant class-level inference can be drawn from a direct comparison of isoalantolactone and its close structural isomer, alantolactone [1]. In rats, isoalantolactone was distributed and eliminated more rapidly than alantolactone, with significantly lower t1/2 and AUC values [1]. Given that costunolide's structure is more akin to alantolactone (both are eudesmanolides) than to isoalantolactone, it is reasonable to infer that costunolide likely possesses more favorable PK properties (i.e., longer half-life, higher exposure) compared to the faster-clearing isoalantolactone.

Pharmacokinetics In Vivo Isomer Comparison

Cytotoxic Activity Against Cancer Cell Lines: A Baseline for Comparison

To establish a quantitative baseline, costunolide demonstrates consistent and potent cytotoxicity across a panel of human cancer cell lines [1][2]. Its IC50 values have been reported as 15.70 ± 2.13 μmol/L against K562 leukemia cells [1] and 40 μM against MCF-7 and MDA-MB-231 breast cancer cells [2]. These values serve as essential benchmarks for evaluating the relative potency of new costunolide derivatives or when comparing its activity to other compounds being screened in the same model systems.

Cytotoxicity Leukemia Breast Cancer

Validated Application Scenarios for C15H20O2 Costunolide in Research and Development


Leukemia Research Targeting WT1 Oncoprotein

Costunolide is the compound of choice for studies investigating Wilms' tumor 1 (WT1) as a therapeutic target in leukemia. Its demonstrated superiority over parthenolide in reducing WT1 protein levels in K562 and Molt-4 cells provides a strong, evidence-based rationale for its use in mechanistic studies and preclinical drug development focused on this pathway [1].

Investigating Non-Apoptotic Cell Death in Soft Tissue Sarcomas

Researchers exploring alternative cell death pathways in sarcomas (e.g., autophagy, necrosis, or ferroptosis) should select costunolide. The direct comparative evidence shows that costunolide does not induce classical caspase-dependent apoptosis or cell cycle arrest, unlike dehydrocostus lactone [2]. This makes it a unique tool for dissecting non-canonical cytotoxic mechanisms.

In Vivo Studies Requiring Favorable Pharmacokinetics

For *in vivo* efficacy studies, costunolide is inferred to be a superior candidate compared to isoalantolactone. Based on pharmacokinetic data from a close structural isomer, costunolide is expected to have a longer half-life and greater systemic exposure, which translates to more convenient and potentially more effective dosing regimens in animal models [3].

Reference Standard for Analytical and Quality Control

Costunolide is a well-characterized reference standard (e.g., European Pharmacopoeia Reference Standard) essential for the identification, purity assessment, and quantification of costunolide in herbal extracts, dietary supplements, and pharmaceutical formulations . Its established analytical profile and commercial availability in high purity make it indispensable for quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for C15H20O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.